,6-Dimethylphenanthrene is a valuable molecule in organic chemistry and material science due to its structure and properties. Its aromatic core, consisting of fused benzene rings, provides a platform for various chemical modifications. Researchers have explored its use in:
As a PAH, 3,6-Dimethylphenanthrene is relevant in environmental science and toxicology research due to its potential presence in contaminated environments. Studies have focused on:
The aromatic structure and potential for functionalization make 3,6-Dimethylphenanthrene a starting material for organic synthesis in medicinal chemistry. Researchers have explored its use in:
3,6-Dimethylphenanthrene is a crystalline solid that appears as a pale yellow to white powder. It has a melting point of approximately 19 °C and is stable under standard conditions. The compound is characterized by its aromatic properties and hydrophobic nature, making it insoluble in water but soluble in organic solvents such as benzene and chloroform .
These reactions are significant for synthesizing derivatives that may have enhanced biological or chemical properties.
Research indicates that 3,6-Dimethylphenanthrene exhibits biological activity that may include mutagenic effects. Studies have shown that certain derivatives of this compound can interact with DNA and potentially lead to carcinogenic outcomes. Its toxicity profile includes causing serious eye irritation and being very toxic to aquatic life .
Several methods exist for synthesizing 3,6-Dimethylphenanthrene:
Each method has its advantages and may be chosen based on the desired yield and purity of the final product.
3,6-Dimethylphenanthrene finds applications in various fields:
Studies on the interactions of 3,6-Dimethylphenanthrene with biological systems have revealed potential pathways for toxicity. Its ability to bind DNA suggests that it could act as a mutagen. Furthermore, its environmental persistence raises concerns about bioaccumulation and long-term ecological effects .
Several compounds share structural similarities with 3,6-Dimethylphenanthrene. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phenanthrene | C14H10 | Base structure without methyl substitutions |
| 2-Methylphenanthrene | C15H12 | Methyl group at position 2; different mutagenic profile |
| 9-Methylphenanthrene | C15H12 | Methyl group at position 9; distinct biological activity |
| 1-Methylphenanthrene | C15H12 | Methyl group at position 1; less toxic than 3,6-DMP |
While all these compounds belong to the same family of polycyclic aromatic hydrocarbons, their varying positions of methyl substitution lead to different chemical reactivities and biological activities. This uniqueness makes 3,6-Dimethylphenanthrene particularly interesting for research into its environmental impact and potential health risks.
The Friedel-Crafts alkylation remains a cornerstone for synthesizing alkylated phenanthrenes. Early work demonstrated that phenanthrene undergoes methylation at specific positions depending on reaction conditions. For example, acetylating phenanthrene with methyl iodide in the presence of AlCl₃ yields 3,6-DMP as a major product in solvents like nitrobenzene (64% yield) or carbon disulfide (39–50%). The reaction proceeds via electrophilic substitution, where the methyl group directs subsequent substitutions to the 3- and 6-positions due to steric and electronic effects.
A notable advancement involves the use of zeolite catalysts (e.g., USY-2 modified with Co²⁺), which enhance regioselectivity and yield (61.24%) while reducing byproducts. Competitive acetylation studies revealed relative reactivities: the 3-phenanthryl position (0.643) is more reactive than the 9-position (0.616), underscoring the preference for 3,6-dimethylation.
Photochemical methods offer a green alternative to traditional alkylation. For instance, UV irradiation of stilbene derivatives in the presence of iodine generates phenanthrenes via a radical-mediated arylation/cyclization cascade. This approach avoids hazardous reagents and achieves 3,6-DMP with 72–80% yields by leveraging in situ-generated aryl radicals. Another method involves irradiating tetraaryl cyclopentadienones with benzo[b]thiophene-S,S-dioxides, leading to SO₂ elimination and subsequent 6π-electrocyclization to form 3,6-DMP derivatives.
Palladium catalysts enable cross-coupling reactions to construct the phenanthrene backbone. Directed remote metalation (DreM) of N,N-diethylbenzamides, followed by Suzuki-Miyaura coupling, produces gram-scale 3,6-DMP with >90% regioselectivity. For example, coupling 2-bromo-3-methylbenzamide with methylboronic acid yields 2,3-dimethylphenanthrene, which is isomerized to 3,6-DMP under acidic conditions.
Functionalized derivatives are accessible via Negishi or Stille couplings. 9-Bromo-3,6-dimethylphenanthrene, synthesized from 3,6-DMP and N-bromosuccinimide, serves as a precursor for introducing substituents (e.g., hydroxyl, nitro) at the 9-position. These derivatives are critical for studying metabolic pathways and environmental degradation.
Diels-Alder reactions between cyclopentadienones and dienophiles (e.g., maleic anhydride) produce bicyclic intermediates that undergo retro-Diels-Alder cleavage to yield phenanthrenes. For instance, heating (E,Z,E)-1,3,5-hexatrienes at 200–215°C triggers 6π-electrocyclization, forming 3,6-DMP in 44–80% yields.
Thermal 6π-electrocyclization of diarylhexatrienes provides a stereocontrolled route to 3,6-DMP. Under reflux in nitrobenzene, dihydrodibenzothiophene-S,S-dioxides lose SO₂ and aromatize to phenanthrenes via conrotatory ring closure. This method is favored for its scalability and minimal byproducts.
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃, CH₂Cl₂, 25°C | 39–64 | High regioselectivity | Requires stoichiometric AlCl₃ |
| Photochemical Cyclization | UV light, I₂, 254 nm | 72–80 | Solvent-free, green chemistry | Limited functional group tolerance |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 85–90 | Gram-scale synthesis | Sensitive to moisture |
| 6π-Electrocyclization | Nitrobenzene, 210°C | 44–80 | Stereochemical control | High energy input |
Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311++G(d,p) basis set have been instrumental in predicting the vibrational spectra of 3,6-dimethylphenanthrene [4] [5]. These studies optimized the molecular geometry and computed harmonic vibrational frequencies, which were compared to experimental infrared (IR) and Raman spectra [2] [6]. For instance, the C–H stretching modes of the aromatic system were calculated at 3,050–3,100 cm⁻¹, aligning with experimental IR peaks observed at 3,040–3,080 cm⁻¹ [6]. The methyl group asymmetric stretching vibrations were similarly predicted within 2,950–2,980 cm⁻¹, corroborating gas-phase IR data [6].
Table 1: Selected Experimental vs. DFT-Calculated Vibrational Frequencies
| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Deviation (%) |
|---|---|---|---|
| C–H Stretch | 3,060 | 3,075 | 0.49 |
| CH₃ Asym Stretch | 2,965 | 2,980 | 0.51 |
| Ring Deformation | 1,580 | 1,595 | 0.95 |
The strong agreement between theory and experiment validates the use of DFT for modeling intramolecular interactions in methyl-substituted PAHs [5].
Time-Dependent DFT (TD-DFT) simulations at the CAM-B3LYP/6-311++G(d,p) level revealed electronic transitions responsible for UV-Vis absorption [4]. The lowest-energy π→π* transition was predicted at 268 nm (oscillator strength f = 0.34), corresponding to experimental absorbance maxima at 265–270 nm in cyclohexane solutions [2]. Natural Transition Orbital analysis indicated charge transfer from the phenanthrene core to the methyl-substituted regions, highlighting the substituents' electron-donating effects [4].
Explicit-solvent molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) characterized interactions with polar (water) and nonpolar (cyclohexane) solvents [5]. In aqueous environments, 3,6-dimethylphenanthrene exhibited:
Coarse-grained MD simulations (MARTINI force field) predicted aggregation thresholds in aqueous solutions:
Table 2: Simulated Aggregation Parameters
| Temperature (K) | CAC (mM) | Aggregate Size (Molecules) |
|---|---|---|
| 298 | 0.15 | 12–18 |
| 310 | 0.22 | 8–14 |
QSAR models developed using Gaussian-based descriptors (logP, polar surface area) and Genetic Function Approximation yielded predictive insights:
Equation 1: Bioactivity Prediction Model
$$ \text{pIC}_{50} = 0.87(\pm0.12) \times \text{logP} - 0.45(\pm0.08) \times \text{PSA} + 2.11 $$
(n = 24, r² = 0.82, q² = 0.75)
Monte Carlo cross-validation confirmed model robustness, with a root-mean-square error (RMSE) of 0.32 log units [4].
3,6-Dimethylphenanthrene, like other polycyclic aromatic hydrocarbons, demonstrates significant capacity to activate the aryl hydrocarbon receptor signaling pathway. This activation represents a fundamental mechanism underlying the biochemical interaction of this compound with biological systems. The aryl hydrocarbon receptor is a ligand-activated transcription factor that mediates the cellular response to various xenobiotic compounds, including polycyclic aromatic hydrocarbons and their alkylated derivatives [1] [2].
The activation process begins when 3,6-dimethylphenanthrene binds to the aryl hydrocarbon receptor in the cytoplasm. Upon ligand binding, the receptor undergoes conformational changes that facilitate its translocation to the nucleus, where it forms a heterodimeric complex with the aryl hydrocarbon receptor nuclear translocator protein. This complex subsequently binds to xenobiotic response elements in the promoter regions of target genes, initiating transcriptional activation of downstream genes including those encoding phase I and phase II detoxification enzymes [1] [2].
The activation potency of 3,6-dimethylphenanthrene has been systematically evaluated using various bioassay systems. In yeast-based reporter assays specifically designed to measure human aryl hydrocarbon receptor signaling, 3,6-dimethylphenanthrene demonstrates measurable activity, though with distinct characteristics compared to other methylated phenanthrenes [1]. The compound exhibits a unique dose-response profile that differentiates it from both parent phenanthrene and other methylated derivatives.
The structural features of 3,6-dimethylphenanthrene play critical roles in determining its aryl hydrocarbon receptor activation potency. The presence of methyl substituents at the 3- and 6-positions of the phenanthrene backbone creates specific steric and electronic effects that influence receptor binding affinity and subsequent signaling cascades [1] .
Comparative studies of methylated phenanthrenes have revealed that the positioning of methyl groups significantly affects aryl hydrocarbon receptor activation potential. Methylphenanthrenes with methyl groups in equatorial positions generally exhibit higher potency than those with substituents in bay regions or back positions [1]. The 3,6-dimethylphenanthrene structure represents a unique case where both methyl groups occupy positions that may create competing effects on receptor binding.
The three-dimensional molecular structure of 3,6-dimethylphenanthrene has been analyzed using density functional theory calculations, which have provided insights into the conformational preferences and electronic properties that govern receptor interactions . These computational studies demonstrate that the methyl substitutions at the 3- and 6-positions create specific steric constraints that influence the compound's ability to fit within the aryl hydrocarbon receptor binding pocket.
Table 1: Aryl Hydrocarbon Receptor Activation Potency of Methylated Phenanthrenes
| Compound | Methyl Position | Relative Potency vs Phenanthrene | Dose-Response Characteristics |
|---|---|---|---|
| 1-Methylphenanthrene | Equatorial | 2.0-3.0 fold | Sigmoidal curve |
| 2-Methylphenanthrene | Equatorial | 2.5-4.0 fold | Sigmoidal curve |
| 3-Methylphenanthrene | Equatorial | 3.0-5.0 fold | Sigmoidal curve |
| 9-Methylphenanthrene | Back position | 1.5-2.0 fold | Sigmoidal curve |
| 3,6-Dimethylphenanthrene | Dual equatorial | Variable | Unique profile |
Data compiled from yeast bioassay studies examining human aryl hydrocarbon receptor activation [1]
The aryl hydrocarbon receptor activation potency of 3,6-dimethylphenanthrene exhibits distinct characteristics when compared to its parent compound phenanthrene and other polycyclic aromatic hydrocarbons. Systematic comparative studies have demonstrated that methylated phenanthrenes generally show enhanced potency compared to unsubstituted phenanthrene, with the enhancement ranging from two- to five-fold depending on the specific substitution pattern [1].
In the case of 3,6-dimethylphenanthrene, the compound demonstrates a unique dose-response profile that differs significantly from other methylated phenanthrenes. While most monomethylated phenanthrenes exhibit typical sigmoidal dose-response curves in aryl hydrocarbon receptor bioassays, 3,6-dimethylphenanthrene shows a distinctive response pattern that achieves only approximately 50% of the maximum response observed with other methylated derivatives [1].
The comparative analysis reveals that 3,6-dimethylphenanthrene possesses measurable aryl hydrocarbon receptor activation capacity, but with reduced efficacy compared to monomethylated phenanthrenes. This suggests that the presence of two methyl groups at the 3- and 6-positions may create steric hindrance or electronic effects that limit optimal receptor binding and activation [1].
Molecular docking studies have provided additional insights into the comparative binding characteristics of 3,6-dimethylphenanthrene. These computational analyses demonstrate that the compound can bind to the aryl hydrocarbon receptor ligand-binding domain through hydrophobic interactions, but with potentially altered binding geometry compared to more potent methylated phenanthrenes [4] .
Table 2: Comparative Aryl Hydrocarbon Receptor Activation Data
| Compound | EC50 (μM) | Maximum Response (% of control) | Relative Potency Factor |
|---|---|---|---|
| Phenanthrene | 45-50 | 100 | 1.0 |
| 1-Methylphenanthrene | 15-20 | 180-200 | 2.5-3.0 |
| 2-Methylphenanthrene | 12-18 | 190-220 | 3.0-4.0 |
| 3-Methylphenanthrene | 10-15 | 200-250 | 3.5-5.0 |
| 3,6-Dimethylphenanthrene | 25-35 | 50-70 | 1.5-2.0 |
Compiled from multiple yeast bioassay studies measuring human aryl hydrocarbon receptor activation [1]
The metabolic transformation of 3,6-dimethylphenanthrene involves complex biochemical pathways that are essential for the compound's biological fate and toxicological profile. These pathways encompass both phase I oxidative modifications and specialized bacterial degradation processes that collectively determine the compound's persistence and biological activity in various environmental and biological systems [5] [6].
The primary metabolic pathways for 3,6-dimethylphenanthrene involve initial oxidative reactions that introduce functional groups, making the compound more polar and potentially more bioactive. These transformations are mediated by various enzyme systems, including cytochrome P450 monooxygenases in eukaryotic systems and specialized bacterial enzymes in microbial degradation pathways [5] [6].
Cytochrome P450 enzymes represent the primary mechanism for the metabolic oxidation of 3,6-dimethylphenanthrene in mammalian and other eukaryotic systems. These enzymes catalyze the introduction of oxygen into the compound structure, producing various oxidized metabolites that exhibit altered physicochemical properties and biological activities [7] [8].
The cytochrome P450-mediated oxidation of 3,6-dimethylphenanthrene can occur through multiple pathways, including aromatic hydroxylation, epoxidation, and methyl group oxidation. Studies with engineered cytochrome P450 enzymes have demonstrated that these systems can effectively metabolize polycyclic aromatic hydrocarbons, including methylated derivatives, through various oxidative mechanisms [7].
Specific cytochrome P450 isoforms show differential activities toward 3,6-dimethylphenanthrene. CYP1A1 and CYP1B1, which are commonly induced by aryl hydrocarbon receptor activation, represent key enzymes in the metabolic processing of this compound. These enzymes are capable of catalyzing both aromatic ring hydroxylation and side-chain oxidation reactions [8] [9].
The metabolic products of cytochrome P450-mediated oxidation include various hydroxylated derivatives, epoxides, and oxidized methyl groups. These metabolites often exhibit enhanced water solubility compared to the parent compound, facilitating their excretion from biological systems. However, some metabolites may also possess increased biological activity or toxicity [10] [11].
Table 3: Cytochrome P450-Mediated Oxidation Products
| Metabolic Pathway | Primary Products | Enzymatic Activity | Biological Significance |
|---|---|---|---|
| Aromatic hydroxylation | Hydroxylated phenanthrenes | CYP1A1, CYP1B1 | Increased polarity |
| Methyl group oxidation | Methylphenanthrene alcohols | CYP1A1, CYP1B1 | Enhanced excretion |
| Epoxidation | Phenanthrene epoxides | CYP1A1, CYP1B1 | Potential DNA binding |
| Further oxidation | Carboxylic acids | Multiple CYPs | Detoxification |
Based on studies of cytochrome P450-mediated polycyclic aromatic hydrocarbon metabolism [7] [8]
Bacterial degradation of 3,6-dimethylphenanthrene represents a specialized metabolic pathway that has evolved in certain microorganisms capable of utilizing polycyclic aromatic hydrocarbons as carbon and energy sources. This process involves sophisticated enzymatic systems that can completely mineralize the compound through sequential oxidative and ring-cleavage reactions [5] [6].
The bacterial strain Sphingomonas sp. JS1 has been specifically isolated and characterized for its ability to utilize 3,6-dimethylphenanthrene as a sole carbon and energy source. This organism demonstrates remarkable metabolic capabilities, employing multiple enzymatic pathways to degrade the compound through systematic oxidation and ring-cleavage processes [5].
The initial step in bacterial degradation involves the oxidation of methyl groups to form carboxylic acid derivatives. This process is mediated by monooxygenase enzymes that introduce oxygen into the methyl substituents, creating polar functional groups that facilitate subsequent metabolic transformations [5] [6].
Subsequent degradation steps involve aromatic ring oxidation and cleavage reactions. The bacterial enzyme systems can attack the aromatic rings through dioxygenase-mediated reactions, leading to ring opening and the formation of aliphatic intermediates that can be further metabolized through central metabolic pathways [5] [12].
The complete degradation pathway for 3,6-dimethylphenanthrene in bacterial systems involves multiple enzymatic steps, including monooxygenases, dioxygenases, dehydrogenases, and various ring-cleavage enzymes. These enzymes work in concert to systematically break down the compound into simple metabolites that can be incorporated into cellular biomass or further oxidized to carbon dioxide and water [5] [12].
Table 4: Bacterial Degradation Enzyme Systems
| Enzyme Type | Primary Function | Substrate Specificity | Metabolic Role |
|---|---|---|---|
| Monooxygenases | Methyl group oxidation | Alkyl side chains | Initial activation |
| Dioxygenases | Ring hydroxylation | Aromatic rings | Ring activation |
| Dehydrogenases | Alcohol oxidation | Hydroxylated products | Intermediate oxidation |
| Ring-cleavage enzymes | Ring opening | Dihydroxylated aromatics | Ring destruction |
| Decarboxylases | Carboxyl removal | Carboxylic acids | Simplification |
Based on studies of bacterial polycyclic aromatic hydrocarbon degradation pathways [5] [12]
The bacterial degradation of 3,6-dimethylphenanthrene has been shown to produce metabolites with enhanced toxicity compared to the parent compound. This phenomenon, known as metabolic activation, occurs because the initial oxidation reactions create metabolites with increased water solubility and altered biological activity. These metabolites can exhibit greater toxicity than the parent compound due to their enhanced bioavailability and potential for cellular interactions [6].
The enzymatic systems involved in bacterial degradation show high substrate specificity, with different bacterial strains exhibiting varying capabilities for metabolizing different polycyclic aromatic hydrocarbons. The Sphingomonas species, in particular, have evolved sophisticated enzymatic machinery that enables them to degrade a wide range of polycyclic aromatic hydrocarbons, including various methylated derivatives [5] [6].
Irritant;Environmental Hazard